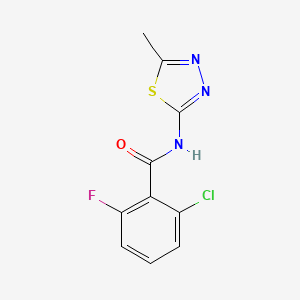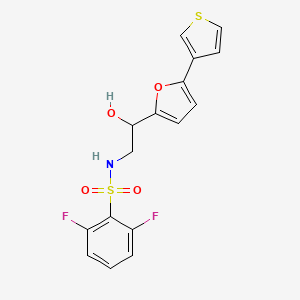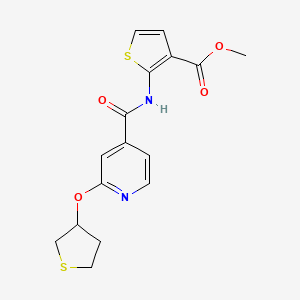![molecular formula C28H26FN3O2S B2988784 2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 681216-97-7](/img/structure/B2988784.png)
2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone” is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic in nature, and the compound also contains fluorophenyl and methoxyphenyl groups, which can contribute to its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research often focuses on the synthesis of novel heterocyclic compounds due to their potential applications in various fields such as materials science and pharmaceuticals. For example, the synthesis of novel heterocyclic compounds like 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone, utilizing standard methods and solution growth techniques for crystal growth, indicates a broad interest in exploring the properties and applications of such molecules. These compounds are characterized using techniques like FTIR, single-crystal XRD, and thermal analysis to determine their structural, optical, and thermal properties (C. Shruthi et al., 2019).
Antimicrobial Activity
The synthesis of novel Schiff bases and their derivatives showcases a common research application of heterocyclic compounds, targeting antimicrobial activity. This includes the creation of compounds through multi-step syntheses and their evaluation against various microbial strains, highlighting the potential of such compounds in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).
Fluorescence and Solid-State Properties
Studies also explore the solid-state fluorescence properties of these compounds, such as the regulation of fluorescent colors and host–guest structures in crystals. This involves examining how different arrangements of molecules within crystals can affect their fluorescent properties, which is valuable for applications in optical materials and sensors (Baoli Dong et al., 2012).
Antituberculosis and Cytotoxicity Studies
Research extends into the medical field, investigating the potential of heterocyclic compounds in treating diseases like tuberculosis. Compounds are synthesized and tested for their in vitro activity against Mycobacterium tuberculosis, as well as for cytotoxicity, indicating their potential as therapeutic agents (Selvam Chitra et al., 2011).
Molecular Docking and Biological Activities
Further research includes molecular docking studies to predict the interaction of these compounds with biological targets, aiming to uncover their potential as drugs. For example, studies on 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone focus on understanding its interaction with enzymes and predicting its efficacy as an anti-neoplastic agent (Y. Mary et al., 2015).
Eigenschaften
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O2S/c1-3-31-17-27(23-6-4-5-7-25(23)31)35-18-28(33)32-26(20-8-12-21(29)13-9-20)16-24(30-32)19-10-14-22(34-2)15-11-19/h4-15,17,26H,3,16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZWZVMBBVSHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2988703.png)
![2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2988705.png)
![nonyl 3-[(5E)-5-[3-(3-nonoxy-3-oxopropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2988707.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988708.png)
![Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2988709.png)
![Butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B2988710.png)
![(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2988711.png)



![1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid](/img/structure/B2988721.png)
![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2988722.png)